molecular formula C81H132N26O16S2 B12369355 Helianorphin-19

Helianorphin-19

Cat. No.: B12369355
M. Wt: 1790.2 g/mol
InChI Key: WEJHFJXWIBZZTQ-AHUOXLFJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Helianorphin-19 is synthesized through solid-phase peptide synthesis (SPPS). The sequence Cyclo (Cys-Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Cys-Ile-Arg-Pro-Lys-Leu-Lys) forms a cyclic peptide with a disulfide bridge between Cys1 and Cys9 . The industrial production methods involve the use of automated peptide synthesizers, which allow for precise control over the reaction conditions and the formation of the cyclic structure.

Chemical Reactions Analysis

Helianorphin-19 undergoes various chemical reactions, including:

    Oxidation: The disulfide bridge formation between cysteine residues is an oxidation reaction.

    Reduction: The disulfide bridge can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues in the peptide sequence can be substituted to create analogs with different properties.

Common reagents used in these reactions include oxidizing agents for disulfide bridge formation and reducing agents for disulfide bridge cleavage. The major products formed from these reactions are the cyclic peptide with an intact disulfide bridge and its reduced form with free thiol groups .

Scientific Research Applications

Helianorphin-19 has several scientific research applications:

Properties

Molecular Formula

C81H132N26O16S2

Molecular Weight

1790.2 g/mol

IUPAC Name

1-[3-[(1R,4S,7S,13S,16S,19S,22S,25R,28S,37S,40S,43S,46S)-16,22-bis(4-aminobutyl)-37-benzyl-4-[(2S)-butan-2-yl]-7,43-bis(3-carbamimidamidopropyl)-28-[(4-hydroxyphenyl)methyl]-19,40-bis(2-methylpropyl)-2,5,8,14,17,20,23,26,29,32,35,38,41,44,47-pentadecaoxo-50,51-dithia-3,6,9,15,18,21,24,27,30,33,36,39,42,45,48-pentadecazatricyclo[23.23.4.09,13]dopentacontan-46-yl]propyl]guanidine

InChI

InChI=1S/C81H132N26O16S2/c1-7-47(6)65-77(122)100-55(25-17-35-92-81(88)89)78(123)107-36-18-26-62(107)76(121)99-52(22-12-14-32-83)68(113)101-56(37-45(2)3)71(116)97-51(21-11-13-31-82)69(114)104-60-43-124-125-44-61(75(120)106-65)105-70(115)54(24-16-34-91-80(86)87)96-67(112)53(23-15-33-90-79(84)85)98-72(117)57(38-46(4)5)102-73(118)59(39-48-19-9-8-10-20-48)95-64(110)42-93-63(109)41-94-66(111)58(103-74(60)119)40-49-27-29-50(108)30-28-49/h8-10,19-20,27-30,45-47,51-62,65,108H,7,11-18,21-26,31-44,82-83H2,1-6H3,(H,93,109)(H,94,111)(H,95,110)(H,96,112)(H,97,116)(H,98,117)(H,99,121)(H,100,122)(H,101,113)(H,102,118)(H,103,119)(H,104,114)(H,105,115)(H,106,120)(H4,84,85,90)(H4,86,87,91)(H4,88,89,92)/t47-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,65-/m0/s1

InChI Key

WEJHFJXWIBZZTQ-AHUOXLFJSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]3CSSC[C@@H](C(=O)N1)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)CNC(=O)[C@@H](NC3=O)CC4=CC=C(C=C4)O)CC5=CC=CC=C5)CC(C)C)CCCNC(=N)N)CCCNC(=N)N)CCCCN)CC(C)C)CCCCN)CCCNC(=N)N

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC3CSSCC(C(=O)N1)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)CNC(=O)C(NC3=O)CC4=CC=C(C=C4)O)CC5=CC=CC=C5)CC(C)C)CCCNC(=N)N)CCCNC(=N)N)CCCCN)CC(C)C)CCCCN)CCCNC(=N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.